1-(4-Fluorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-(4-Fluorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods such as the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the sulfonyl group: The 4-fluorobenzenesulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the methoxyphenyl group: This step involves the coupling of the piperidine derivative with 4-methoxyphenylamine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific substitution reaction, but typical reagents include halogens, nucleophiles, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies, including binding assays, enzymatic assays, and cellular studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzenesulfonyl)-N-phenylpiperidine-3-carboxamide
- 1-(4-Methylbenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide
- 1-(4-Chlorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide
Uniqueness
1-(4-Fluorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide is unique due to the presence of both the 4-fluorobenzenesulfonyl and 4-methoxyphenyl groups. These functional groups may impart specific chemical and biological properties, such as increased potency, selectivity, or stability, compared to similar compounds.
Properties
Molecular Formula |
C19H21FN2O4S |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H21FN2O4S/c1-26-17-8-6-16(7-9-17)21-19(23)14-3-2-12-22(13-14)27(24,25)18-10-4-15(20)5-11-18/h4-11,14H,2-3,12-13H2,1H3,(H,21,23) |
InChI Key |
KRSXCSISORLPPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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